molecular formula C23H31N3O4 B12178329 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B12178329
M. Wt: 413.5 g/mol
InChI Key: AUWDSFOAAIRVEM-UHFFFAOYSA-N
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Description

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a structurally complex small molecule featuring a pyrrolidin-2-one core substituted at position 1 with a 3-methoxyphenyl group and at position 4 with a piperazine moiety. The piperazine ring is further functionalized by a cyclohexylcarbonyl group via a carbonyl linkage.

Properties

Molecular Formula

C23H31N3O4

Molecular Weight

413.5 g/mol

IUPAC Name

4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H31N3O4/c1-30-20-9-5-8-19(15-20)26-16-18(14-21(26)27)23(29)25-12-10-24(11-13-25)22(28)17-6-3-2-4-7-17/h5,8-9,15,17-18H,2-4,6-7,10-14,16H2,1H3

InChI Key

AUWDSFOAAIRVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the piperazine ring using cyclohexylcarbonyl chloride under basic conditions.

    Attachment of the Methoxyphenyl Group: This is typically done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the piperazine ring.

    Formation of the Pyrrolidin-2-one Ring: This final step involves the cyclization of the intermediate to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.

    Substitution: The piperazine and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological properties of 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one can be contextualized by comparing it to analogous pyrrolidin-2-one and arylpiperazine derivatives reported in the literature. Key comparisons include:

Structural Analogues with Piperazine and Aryl Substituents

A. Antiarrhythmic and Adrenolytic Derivatives Compounds like 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) and 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) exhibit high affinity for α1- and α2-adrenoceptors (pKi = 7.13 and 7.29, respectively) . In contrast, the cyclohexylcarbonyl group in the target compound may reduce polar interactions with adrenoceptors but improve membrane permeability due to its lipophilic nature.

B. Metabolic and Cardiovascular Agents EP-47 (1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one) demonstrates non-selective α-adrenolytic activity, reducing hyperglycemia and body weight in obese models . The target compound’s 3-methoxyphenyl group may confer similar metabolic stability, while its cyclohexylcarbonyl substituent could prolong half-life compared to EP-47’s simpler o-tolyl group.

Substituent Effects on Pharmacological Activity

Compound Name Key Substituents α1-Adrenoceptor pKi α2-Adrenoceptor pKi Notable Activity
Target Compound 3-Methoxyphenyl, Cyclohexylcarbonyl Not reported Not reported Inferred adrenolytic potential
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) 2-Chlorophenyl 7.13 6.12 Antiarrhythmic (ED50 = 1.0 mg/kg iv)
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) 4-Chlorophenyl 6.82 7.29 Hypotensive (duration >1 hour)
EP-47 o-Tolyl Non-selective Non-selective Reduces hyperglycemia, obesity

Functional Group Impact on Activity

  • Methoxy vs.
  • Cyclohexylcarbonyl vs. Arylurea : Unlike urea-containing derivatives (e.g., 11l ), the target compound’s carbonyl linkage may reduce hydrogen-bonding interactions but increase resistance to enzymatic degradation .

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